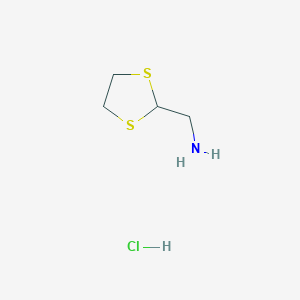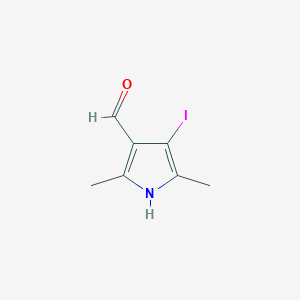
4-iodo-2,5-diméthyl-1H-pyrrole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8INO. This compound is characterized by the presence of an iodine atom, two methyl groups, and an aldehyde functional group attached to a pyrrole ring. It is used in various scientific fields, particularly in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Méthodes De Préparation
The synthesis of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological properties.
4-Bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
4-Chloro-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:
The uniqueness of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-4-6(3-10)7(8)5(2)9-4/h3,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTRYOCBTZKJJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)I)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

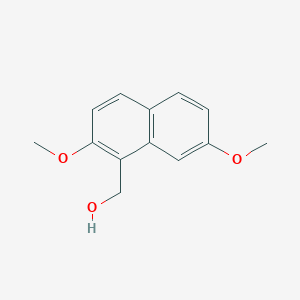

![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)
![2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
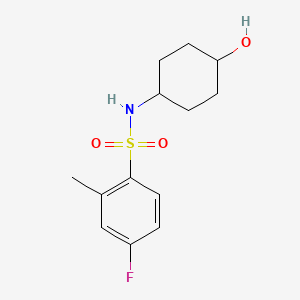
![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)
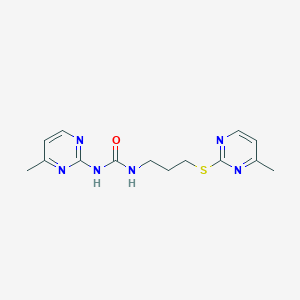

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)
![3-methoxy-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2391869.png)
![2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid](/img/structure/B2391870.png)
